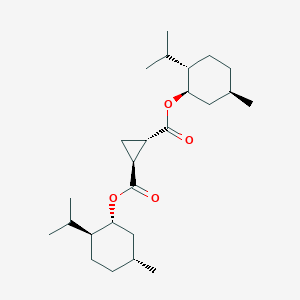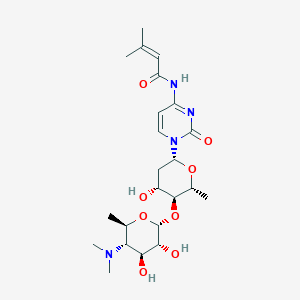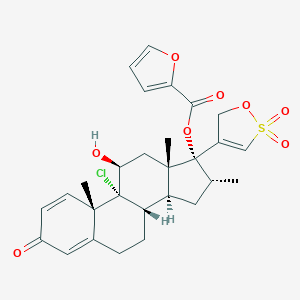
Methyltriphenylphosphonium bromide
Overview
Description
Methyltriphenylphosphonium bromide is an organophosphorus compound with the formula [(C6H5)3PCH3]Br . It is the bromide salt of a phosphonium cation and is a white salt that is soluble in polar organic solvents . It is a lipophilic molecule used to deliver molecules to specific cell components .
Synthesis Analysis
This compound is produced by treating triphenylphosphine with methyl bromide . The reaction is as follows: Ph3P + CH3Br → Ph3PCH3Br .Molecular Structure Analysis
The molecular formula of this compound is C19H18BrP . The average mass is 357.224 Da and the monoisotopic mass is 356.032928 Da .Chemical Reactions Analysis
This compound is used for methylenation through the Wittig reaction . It is utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene by using sodium amide as a reagent .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point of 230-234 °C . It is soluble in polar organic solvents and has a molar mass of 357.224 g/mol .Scientific Research Applications
1. Selective Recognition and Purification of Bioactive Compounds
Methyltriphenylphosphonium bromide is used in a ternary deep eutectic solvent for the selective recognition and purification of rutin and quercetin from Herba Artemisiae Scopariae. This method involves the synthesis of molecularly imprinted polymers for solid-phase extraction combined with high-performance liquid chromatography, showing high extraction recoveries for these compounds (Ma, Tang, & Row, 2017).
2. Oxidation of Alcohols
Methyltriphenylphosphonium peroxydisulfate, synthesized from this compound, serves as an efficient and selective reagent for oxidizing alcohols to their corresponding carbonyl compounds in good to high yields (Hajipour, Zahmatkesh, & Ruoho, 2006).
3. Determination of Bismuth in Pharmaceuticals
This compound is used as a molecular probe in a resonance light scattering technique for determining bismuth in pharmaceutical products. It forms an ion-association compound with bismuth, significantly enhancing light scattering intensity and enabling sensitive detection (Cui, Wang, & Cui, 2007).
4. Investigation of Cellular Metabolism
Methyltriphenylphosphonium salts, including this compound, have been widely used for measuring mitochondrial membrane potential. However, their effects on cellular metabolism, particularly the inhibition of the Krebs cycle enzyme 2-oxoglutarate dehydrogenase, are an important consideration (Elkalaf et al., 2016).
5. Antimicrobial Activity
The antibacterial activity of this compound derivatives was investigated. These compounds showed broad-spectrum activity against various microorganisms, including gram-positive and gram-negative bacteria and the yeast Candida albicans (Galkina et al., 2013).
6. Screening Molecular Imaging Probes
This compound has been used in a novel screening method for molecular imaging probes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. This method allows for high-throughput screening and characterization of molecular probes without radiolabeling (Cheng, Winant, & Gambhir, 2005).
Mechanism of Action
Target of Action
Methyltriphenylphosphonium bromide is an organophosphorus compound . It is primarily targeted to mitochondria . The mitochondria play a crucial role in energy production within cells, and they are also involved in regulating cell death .
Mode of Action
This compound is a lipophilic molecule that can deliver molecules to specific cell components . It is used to create mitochondrial-targeted antioxidants that selectively block mitochondrial oxidative damage and prevent some types of cell death . These antioxidants are ubiquinone and tocopherol derivatives and are targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation .
Biochemical Pathways
This compound is used for methylenation through the Wittig reaction . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes . This compound is also utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene .
Pharmacokinetics
Its lipophilic nature suggests that it may have good cell permeability .
Result of Action
The result of this compound’s action is the prevention of some types of cell death by blocking mitochondrial oxidative damage . This is achieved through the delivery of antioxidants to the mitochondria .
Action Environment
The action environment of this compound is primarily within the cell, specifically targeting the mitochondria . The efficacy and stability of this compound could be influenced by various environmental factors within the cell, such as pH, temperature, and the presence of other molecules.
Safety and Hazards
Methyltriphenylphosphonium bromide is harmful if swallowed and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Methyltriphenylphosphonium bromide is widely used for methylenation via the Wittig reaction . It has been employed recently in a synthesis of an enyne which, via ring closing metathesis, provided a benzazepine ring system . This suggests that it has potential for further applications in organic synthesis.
Biochemical Analysis
Biochemical Properties
Methyltriphenylphosphonium bromide is a versatile and valuable compound with numerous applications in organic synthesis, biochemistry, and pharmaceuticals . It is widely used for methylenation via the Wittig reaction
Cellular Effects
It is known to be a lipophilic molecule with a cation, allowing it to deliver molecules to specific cell components .
Molecular Mechanism
This compound is produced by treating triphenylphosphine with methyl bromide . It is the principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating this compound with a strong base .
Properties
IUPAC Name |
methyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEFCHWGJNHZNT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15912-74-0 (Parent) | |
| Record name | Methyltriphenyliphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30883580 | |
| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Acros Organics MSDS] | |
| Record name | Methyltriphenylphosphonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1779-49-3 | |
| Record name | Methyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltriphenyliphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltriphenylphosphonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyltriphenylphosphonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIPHENYLIPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2UZ3E9EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Methyltriphenylphosphonium bromide is C25H22BrP and its molecular weight is 433.31 g/mol.
A: While specific spectroscopic data is not provided in the abstracts, common characterization techniques like Fourier transform infrared spectroscopy (FTIR) [] and nuclear magnetic resonance (NMR) [, ] are mentioned as methods used in the research involving this compound. These techniques help identify functional groups and elucidate the structure of the compound and its derivatives.
A: this compound is a key reagent in the Wittig reaction, facilitating the synthesis of alkenes from ketones or aldehydes. [, , , , , ] This reaction is widely used in organic synthesis to form carbon-carbon double bonds, enabling the preparation of complex molecules.
A: In a study focused on the synthesis of p-Mentha-1,3,8-triene, this compound was reacted with a ketone derivative under Wittig conditions. [] This reaction successfully yielded the desired triene product, highlighting the compound's effectiveness in forming carbon-carbon double bonds.
A: Research indicates that this compound can decompose to form methylenetriphenylphosphorane in the presence of a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). [] This generated ylide can then participate in Wittig reactions, offering an alternative route for alkene synthesis.
A: this compound functions as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents (DES). [, , , , , , , , , ] It is often combined with hydrogen bond donors (HBD) like ethylene glycol, glycerol, or polyethylene glycol.
ANone: DES incorporating this compound have shown promising results in various applications, including:
- Biofuel purification: This type of DES effectively removes glycerol from biodiesel. []
- Natural gas sweetening: These DESs show potential for removing CO2 and H2S from natural gas. [, ]
- Extraction of sulfur compounds: These DESs can selectively extract sulfur-containing compounds like thiophene from fuels. [, ]
- Dissolving metal oxides: DESs based on this compound and p-toluenesulfonic acid monohydrate can solubilize various metal oxides. []
A: Yes, computational techniques like Quantum Chemical Calculations using HyperChem software [] and COSMO-RS modeling [, , ] have been employed to investigate the formation mechanisms, interactions, and properties of this compound-based DES. These studies aid in understanding the structural features and molecular interactions contributing to the DES properties and their efficacy in different applications.
A: Molecular dynamics (MD) simulations were employed to study the extraction of quinoline from heptane using a DES composed of this compound and ethylene glycol. [] The simulations revealed favorable interactions between the methyltriphenylphosphonium cation and quinoline, contributing to the DES's high selectivity for quinoline extraction.
ANone: Researchers employ various analytical techniques to characterize and study this compound and its applications. These techniques include:
- Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) [] is used to analyze the products of reactions involving this compound.
- Spectroscopic methods: FTIR [] and NMR [, ] are used to analyze the structure and interactions of this compound and its derivatives.
- Electrochemical methods: Cyclic voltammetry and chronoamperometry are employed to investigate the electrochemical behavior of this compound-based systems. []
A: While this compound offers unique properties as a HBA in DES formation, other quaternary ammonium or phosphonium salts can be considered as potential alternatives. [] The choice of the most suitable salt depends on the specific application and the desired properties of the DES. For instance, tetrabutylammonium bromide [, ] and choline chloride [, ] are commonly studied alternatives for various separation and extraction processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)


![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)




